molecular formula C8H16ClNO B2880060 (1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride CAS No. 40344-80-7

(1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride

Cat. No. B2880060
CAS RN: 40344-80-7
M. Wt: 177.67
InChI Key: UCARKZZEXJJTBF-CZEXFEQNSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Glycosidase Inhibition

A study synthesized isomeric bicyclo[4.1.0]heptane analogues of the glycosidase inhibitor galacto-validamine to test their inhibitory activities against α-galactosidase enzymes from coffee bean and E. coli. The 1R,6S-amine variant showed competitive inhibition of the coffee bean enzyme with a significant Ki value, indicating its potential as a potent inhibitor for specific glycosidase family enzymes (Wang & Bennet, 2007).

Synthesis of Carbocyclic Nucleosides

Another research focused on the synthesis of novel conformationally locked carbocyclic nucleosides derived from various isomers of the compound . These nucleosides are potential precursors for antiviral and anticancer agents, showcasing the compound's utility in medicinal chemistry (Hřebabecký, Masojídková, & Holý, 2005).

Catalytic Enantioselective Reduction

Research into 1,3-amino alcohols derived from ketopinic acid revealed that derivatives of the compound could catalyze the enantioselective borane reduction of prochiral ketones, demonstrating its significance in stereochemical synthesis processes (Li, Yeung, Chan, & Yang, 1999).

Antimicrobial Activity in Lubricating Fluids

A study on N-substituted aminomethoxybicyclo[2.2.1]heptanols, closely related derivatives of the compound, found significant bactericidal and fungicidal activity in lubricating oils and fluids. This highlights its potential for applications in industrial hygiene and preservation (Alimardanov et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARKZZEXJJTBF-CZEXFEQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@]2(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride

CAS RN

40344-80-7
Record name rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
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